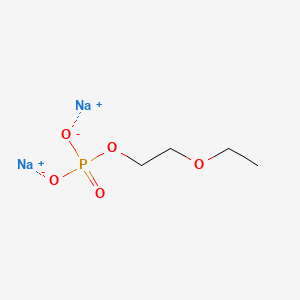

disodium;2-ethoxyethyl phosphate

Description

BenchChem offers high-quality disodium;2-ethoxyethyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about disodium;2-ethoxyethyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H9Na2O5P |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

disodium;2-ethoxyethyl phosphate |

InChI |

InChI=1S/C4H11O5P.2Na/c1-2-8-3-4-9-10(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |

InChI Key |

ZCZPUJJNRCTFLT-UHFFFAOYSA-L |

Canonical SMILES |

CCOCCOP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of disodium 2-ethoxyethyl phosphate"

This guide details the synthesis, purification, and characterization of Disodium 2-ethoxyethyl phosphate , a monoalkyl phosphate ester salt. This compound serves as a critical intermediate in phospholipid mimicry, a solubilizing moiety in prodrug design, and a specialized surfactant in biochemical applications.

The protocol prioritizes the phosphorus oxychloride (

Executive Summary

-

Target Compound: Disodium 2-ethoxyethyl phosphate

-

Formula:

-

Molecular Weight: ~214.06 g/mol

-

CAS (Acid Form): 12675-66-2 (Generic alkyl phosphates); Specific salt often custom synthesized.

-

Primary Application: Solubilizing agent, phosphatase substrate mimic, surfactant intermediate.

-

Critical Quality Attribute (CQA): Absence of inorganic phosphate (

) and diester impurities.

Retrosynthetic Analysis & Strategy

The synthesis targets the formation of a P–O–C bond via nucleophilic substitution at the phosphorus center.

-

Activation: 2-Ethoxyethanol attacks the electrophilic phosphorus of

. -

Selectivity Control: Using an excess of

(or 1:1 stoichiometry at low temperature) prevents the alcohol from attacking a second time, avoiding the diester byproduct. -

Hydrolysis: The intermediate phosphorodichloridate is hydrolyzed to the acid.

-

Salt Formation: Precise neutralization with NaOH yields the disodium salt.

Reaction Scheme

Experimental Protocol

Materials & Apparatus

-

Reagents:

-

2-Ethoxyethanol (Reagent grade, dried over 3Å molecular sieves).

-

Phosphorus oxychloride (

) (Distilled if yellow/degraded). -

Triethylamine (

) (Optional HCl scavenger, but vacuum removal is preferred for purity). -

Sodium Hydroxide (1.0 M Standardized Solution).

-

Dichloromethane (DCM) or Toluene (Anhydrous solvent).

-

-

Apparatus:

-

3-neck round-bottom flask (flame-dried,

atmosphere). -

Pressure-equalizing addition funnel.

-

Vacuum distillation setup (for intermediate).

-

Lyophilizer.

-

Step-by-Step Synthesis

Step 1: Formation of 2-Ethoxyethyl Phosphorodichloridate

-

Setup: Charge the 3-neck flask with

(1.2 equivalents, e.g., 120 mmol) and anhydrous DCM (50 mL). Cool to 0°C in an ice/salt bath. -

Addition: Mix 2-ethoxyethanol (1.0 equivalent, 100 mmol) with dry DCM (20 mL) and triethylamine (1.0 eq, optional). Add this solution dropwise to the

over 60 minutes.-

Expert Insight: Keeping

in excess and keeping the temperature < 5°C is critical. If the alcohol is in excess or temp rises, the diester forms.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

-

Workup (Intermediate): Remove solvent and excess

under high vacuum. The residue is the crude phosphorodichloridate.-

Purification: For highest purity, vacuum distill this intermediate (expect bp ~70–80°C at 5 mmHg). If distillation is skipped, proceed immediately to hydrolysis to avoid decomposition.

-

Step 2: Hydrolysis to Monoacid

-

Hydrolysis: Cool the dichloridate residue to 0°C. Add crushed ice/water (approx. 50 mL) slowly with vigorous stirring. The reaction is exothermic (hydrolysis of P-Cl bonds).

-

Extraction (Cleanup): Wash the aqueous acid solution with diethyl ether (

mL) to remove any unreacted alcohol or neutral organic impurities. The product remains in the aqueous phase.

Step 3: Neutralization & Isolation

-

Titration: Monitor the pH of the aqueous phase.[1] Slowly add 1.0 M NaOH.

-

First Inflection (pH ~4.5): Monosodium salt formed.

-

Second Inflection (pH ~9.0): Disodium salt formed. Stop exactly at pH 9.0–9.5 .

-

-

Lyophilization: Freeze the solution and lyophilize to dryness.

-

Final Purification: The resulting white powder may contain NaCl (if no scavenger was used) or

.-

Desalting: Dissolve in minimum water, precipitate with excess ethanol/acetone. The disodium phosphate ester often oils out or precipitates while inorganic salts may have different solubility. Alternatively, use Sephadex G-10 size exclusion if high purity is required.

-

Visualization of Workflow

Caption: Step-by-step synthesis workflow ensuring mono-ester selectivity via POCl3 excess and temperature control.

Characterization & Data Analysis

Expected Spectral Data

The following data confirms the structure.

| Technique | Parameter | Expected Signal / Value | Interpretation |

| Chemical Shift | Singlet (decoupled). Typical for monoalkyl phosphates. Diesters appear upfield (~ -1 ppm). | ||

| Multiplet (2H) | |||

| Multiplet (2H) | |||

| Quartet (2H) | |||

| Triplet (3H) | Terminal | ||

| C-O-P Coupling | Doublet ( | Confirms covalent attachment of phosphate to the ethoxyethyl chain. | |

| Mass Spec (ESI) | Negative Mode | Parent ion of the monoacid anion. |

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Presence of Diester | Alcohol added too fast or Temp > 5°C. | Slow down addition rate; ensure cooling bath is maintained. |

| High Inorganic Phosphate ( | Moisture in reagents before | Dry 2-ethoxyethanol over molecular sieves; use fresh |

| Oily Product | Residual water or solvent. | Disodium salts are hygroscopic. Dry over |

| Low Yield | Hydrolysis of ester bond during workup. | Avoid heating the acidic solution.[2] Neutralize immediately after hydrolysis. |

Safety & Handling

-

POCl3: Highly corrosive and toxic. Reacts violently with water releasing HCl gas. Handle in a fume hood.

-

Product: The disodium salt is generally non-toxic but should be handled as a chemical irritant. It is hygroscopic; store in a tightly sealed container under argon or nitrogen.

References

-

Preparation of Monoalkyl Phosphates : Sasin, R. et al. Journal of the American Chemical Society, 1959. Describes the general reaction of alcohols with phosphorus oxychloride to form monoalkyl phosphates.

-

Phosphorylation Strategies : "Synthesis of Phosphate Esters." Comprehensive Organic Synthesis. Discusses selectivity of POCl3 vs P2O5.

-

NMR Characterization of Phosphates : Crutchfield, M. M., et al. "P31 Nuclear Magnetic Resonance." Topics in Phosphorus Chemistry, Vol 5. Standard reference for 31P shifts.

-

Hydrolysis of Phosphorodichloridates : Hudson, R. F. Structure and Mechanism in Organo-Phosphorus Chemistry. Academic Press. Explains the mechanism and rates of P-Cl hydrolysis.

Sources

Comprehensive Spectroscopic Characterization of Disodium 2-Ethoxyethyl Phosphate: A Technical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

Disodium 2-ethoxyethyl phosphate (derived from its free acid, CAS: 60821-12-7[1]) is a highly water-soluble organophosphate compound. In pharmaceutical and chemical development, alkyl phosphate esters are frequently utilized as solubilizing prodrug moieties, lipid nanoparticle (LNP) components, or specialized surfactants.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as a self-validating system of orthogonal proofs. A single analytical technique is susceptible to matrix interference or structural ambiguity; however, the integration of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and Mass Spectrometry (MS) provides an unequivocal structural fingerprint. This whitepaper details the theoretical causality, expected spectroscopic data, and rigorous experimental protocols required to validate the structural integrity of disodium 2-ethoxyethyl phosphate.

Orthogonal Validation Strategy

To ensure absolute trustworthiness in our analytical readouts, we employ an orthogonal workflow. NMR provides atomic-level connectivity, MS confirms the exact molecular mass and isotopic distribution, and IR validates the presence of specific functional groups (specifically, the phosphate dianion).

Orthogonal spectroscopic validation workflow for organophosphate characterization.

Spectroscopic Data Compendium

Nuclear Magnetic Resonance (NMR)

The structural elucidation of the 2-ethoxyethyl chain relies heavily on

Causality Insight: The

Table 1:

Table 2:

Fourier Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy is critical for differentiating the free acid from the disodium salt. The absence of a broad

Table 3: ATR FT-IR Assignments

| Wavenumber (cm

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique. Because disodium 2-ethoxyethyl phosphate is already ionized in solution, ESI in Negative Ion Mode is the most sensitive and logical choice.

Causality Insight: In the mass spectrometer source, the disodium salt (

Table 4: ESI-MS (Negative Mode) Data

| Observed m/z | Ion Species | Theoretical m/z | Mass Error (ppm) |

|---|

| 169.026 |

Electrospray Ionization (ESI) desolvation and deprotonation pathway in negative mode.

Experimental Methodologies & Protocols

To guarantee reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

NMR Sample Preparation and Acquisition

-

Calibration: Ensure the NMR spectrometer (e.g., Bruker 400 MHz) is properly shimmed using a standard

sample. -

Sample Weighing: Accurately weigh 15-20 mg of the disodium 2-ethoxyethyl phosphate API.

-

Dissolution: Dissolve the sample in 0.6 mL of

(99.9% D) containing 0.05% w/v TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm for -

Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

-

Acquisition (

& -

Acquisition (

): Utilize an inverse gated

ATR FT-IR Protocol

-

Background Collection: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm

. -

Sample Loading: Place approximately 2-5 mg of the solid disodium salt directly onto the center of the ATR crystal.

-

Compression: Lower the pressure anvil until the clutch slips, ensuring optimal optical contact between the crystal and the solid sample.

-

Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm

). -

Validation: Verify the absence of a broad water band at ~3300 cm

to confirm the sample is not highly hygroscopic or degraded.

ESI-MS Protocol

-

Solvent Preparation: Prepare a diluent of 50:50 Methanol:Water (LC-MS grade). Add 0.1% Ammonium Hydroxide (

) to ensure the phosphate remains fully deprotonated, optimizing negative ion yield. -

Sample Dilution: Prepare a 1 mg/mL stock solution in water. Dilute this stock 1:1000 in the prepared solvent to achieve a final concentration of 1 µg/mL.

-

Tuning and Calibration: Infuse a standard tuning mix to calibrate the mass analyzer (TOF or Quadrupole) in negative mode across the m/z 50-1000 range.

-

Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min.

-

Parameters: Set the capillary voltage to 2.5 kV, desolvation temperature to 250°C, and cone voltage to 20-30 V (keep low to prevent in-source fragmentation of the phosphate ester bond).

References

-

Lebanese University Research. "Naphthalimide-Based Dyes as Photoinitiators under Visible Light Irradiation and their Applications (1H NMR of 2-ethoxyethanol derivatives)." Lebanese University, Accessed March 4, 2026. [Link]

-

National Science Foundation Public Access Repository. "TiO2 photocatalytic degradation of the flame retardant tris (2-chloroethyl) phosphate (TCEP) in aqueous solution (31P-NMR of alkyl phosphates)." NSF PAR, Accessed March 4, 2026. [Link]

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of Disodium 2-Ethoxyethyl Phosphate

[1]

Executive Summary & Chemical Identity

Disodium 2-ethoxyethyl phosphate is an amphiphilic organophosphate salt characterized by a distinct "ionic head / ether tail" structure.[1][2] Unlike its fully esterified analog (Tris(2-ethoxyethyl) phosphate), which is a lipophilic liquid used in flame retardants, the disodium salt is a high-melting solid dominated by strong ionic lattice forces.[1][2]

-

Chemical Formula:

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Structural Motif: A highly polar phosphate dianion head group neutralized by two sodium cations, attached to a short, flexible ethoxyethyl (Cellosolve™-derived) tail.[1][2]

Critical Solubility Paradox: While the ethoxyethyl tail suggests compatibility with organic solvents, the high charge density of the disodium phosphate head group dictates the bulk solubility, rendering the molecule insoluble in most organic media.[1][2] This guide explores how to manipulate this dichotomy for synthesis and purification.

Theoretical Framework: Solvation Mechanisms

The solubility of disodium 2-ethoxyethyl phosphate is governed by the competition between Lattice Energy (

The Dielectric Requirement

For dissolution to occur, the solvent must possess a sufficiently high dielectric constant (

-

Water (

): Forms a hydration shell aroundngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> .[2] Result: High Solubility. -

Methanol (

): Borderline.[2] The ethoxy tail interacts favorably with the methyl group, but the solvent lacks the dielectric strength to fully dissociate the ion pair.[1][2] Result: Sparingly Soluble (often forms gels). [1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Acetone/THF (

): Cannot overcome the lattice energy.[2] The ether tail's affinity for the solvent is insufficient to drag the ionic head into solution.[1][2] Result: Precipitate (Antisolvent). [1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

The "Ether Effect"

The 2-ethoxyethyl tail (

Solubility Profile & Data

The following table summarizes the solubility behavior based on polarity and dielectric constants.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight | Application |

| Aqueous | Water (pH 7) | Highly Soluble (>100 mg/mL) | Ion-dipole hydration dominates lattice energy.[1][2] | Stock solutions, Reaction medium.[1][2] |

| Protic Polar | Methanol | Sparingly Soluble | Partial solvation of tail; ion pairing remains tight.[1][2] | Co-solvent for transfer.[1][2] |

| Protic Polar | Ethanol / IPA | Insoluble | Dielectric constant too low to dissociate | Primary Antisolvent for crystallization.[1][2] |

| Aprotic Polar | Acetone / ACN | Insoluble | No H-bonding capacity for phosphate head.[1][2] | Washing / Desalting.[1][2] |

| Non-Polar | Hexane / DCM | Insoluble | Complete lipophobic rejection of ionic head.[1][2] | Removing organic impurities.[1][2][3] |

ngcontent-ng-c567981813="" class="ng-star-inserted">Critical Note: Solubility in organic solvents can be artificially enhanced by the presence of trace water .[2] A "dry" solvent is required for accurate antisolvent precipitation.[1][2]

Visualization: Solvation & Workflow

Solvation Shell Dynamics

The diagram below illustrates the competition between water (successful solvation) and ethanol (antisolvent effect).[1][2]

Caption: Comparative solvation energetics. Water overcomes lattice energy via ion-dipole forces; Ethanol fails, promoting aggregation.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

For establishing precise solubility limits in mixed solvent systems.[1][2]

-

Preparation: Dry the disodium salt in a vacuum oven at 40°C for 4 hours to remove hygroscopic water.

-

Saturation: Add excess solid (approx. 200 mg) to 1 mL of the target solvent (e.g., Methanol) in a sealable vial.

-

Equilibration: Vortex for 1 minute, then sonicate for 15 minutes at 25°C. Allow to stand for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vessel.

-

Evaporation: Evaporate the solvent under a nitrogen stream and weigh the residue.

-

Calculation:

.[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-

Protocol B: Purification via Antisolvent Crystallization

The standard method for isolating high-purity disodium 2-ethoxyethyl phosphate from reaction mixtures.[1]

Objective: Remove organic impurities (unreacted alcohol, byproducts) while recovering the salt.[1][2]

-

Dissolution: Dissolve the crude crude mixture in the minimum volume of water (approx. 1 mL per gram of salt).

-

Filtration: Filter to remove any water-insoluble oily residues.[1][2]

-

Precipitation:

-

Maturation: Stir for 30 minutes to allow crystal growth (Ostwald ripening).

-

Isolation: Filter via vacuum filtration (Buchner funnel).[1][2]

-

Washing: Wash the filter cake with cold acetone to remove surface water and organic impurities.[1][2]

Applications & Strategic Utility

Process Chemistry (Purification)

The extreme solubility difference between water and organic solvents allows this molecule to be used as a "phase switch."[1][2]

-

Synthesis Phase: Perform phosphorylation in an organic solvent (using the free acid or ester form).[1][2]

-

Isolation Phase: Convert to the disodium salt (using NaOH). The product precipitates immediately from the organic reaction mixture, leaving impurities behind.[1][2]

Biological Mimetics

The 2-ethoxyethyl group mimics the hydration properties of polyethylene glycol (PEG).[1][2] This salt is often used in research as a hydrotropic model to study how phosphate head groups interact with ether-oxygenated tails in modified phospholipids.[1][2]

Analytical Standards

Used as a reference standard for tracking the hydrolysis of organophosphate flame retardants (e.g., TCEP, TBEP) in wastewater analysis.[1][2] The disodium salt represents the stable, terminal breakdown product in environmental matrices.[1][2]

References

-

Huang, C., et al. (2023).[1][2] "Parameter Dependence of the Solubility Limit for Disodium Phosphate." The Journal of Physical Chemistry B, 127(40).[1][2] [1][2]

-

Evdokimov, A. N., et al. (2018).[1][2] "Solubility in Alcohols and Alcoholysis Reactions of Phosphates of Alkali Metals." Russian Journal of Applied Chemistry.

-

Weingaertner, D. A., et al. (1991).[1][2] "Antisolvent Crystallization of Inorganic Salts." Industrial & Engineering Chemistry Research, 30(3), 490-501.[1][2] [1][2]

-

Imokawa, T., & Tsutsumi, H. (1978).[1][2] "Micellization in aqueous solutions of monoalkyl phosphate salts." Journal of the American Oil Chemists' Society.[1][2] [1][2]

-

Regnery, J., et al. (2011).[1][2] "Organophosphate ester flame retardants and plasticizers in drinking water purification."[1][2] Water Research, 45(16).[1][2]

"disodium 2-ethoxyethyl phosphate CAS number and chemical identifiers"

Executive Summary

Disodium 2-ethoxyethyl phosphate is an organophosphate monoester salt primarily encountered in pharmaceutical development as a critical process impurity and, less frequently, as a specialized reagent in organic synthesis. Within the drug development sector, it is most notably identified as Fosfomycin Impurity 28 (European Pharmacopoeia context), a degradation product or byproduct formed during the synthesis of fosfomycin trometamol or disodium when 2-ethoxyethanol is utilized as a solvent or reagent.

This guide provides a definitive technical profile of the compound, synthesizing its chemical identifiers, synthesis pathways, and analytical characterization data to support rigorous quality control (QC) and CMC (Chemistry, Manufacturing, and Controls) workflows.

Chemical Identity & Nomenclature

The compound exists in two primary forms relevant to researchers: the free acid (2-ethoxyethyl dihydrogen phosphate) and its neutralized sodium salt. The identifiers below distinguish between these forms to prevent cataloging errors.

Table 1: Core Chemical Identifiers

| Feature | Disodium Salt (Target) | Free Acid (Precursor/Metabolite) |

| CAS Number | 1229236-93-4 | 60821-12-7 |

| Chemical Name | Disodium 2-ethoxyethyl phosphate | 2-Ethoxyethyl dihydrogen phosphate |

| Synonyms | Phosphoric acid, 2-ethoxyethyl ester, sodium salt; Sodium 2-ethoxyethyl phosphate | Fosfomycin Impurity 28; 2-Ethoxyethyl phosphate |

| Molecular Formula | C₄H₉Na₂O₅P | C₄H₁₁O₅P |

| Molecular Weight | 214.08 g/mol | 170.10 g/mol |

| SMILES | CCOCCOP(=O)([O-])[O-].[Na+].[Na+] | CCOCCOP(=O)(O)O |

| InChI Key | Derived:[1][2][3]LVTYFVSDZMJQPD-UHFFFAOYSA-L | LVTYFVSDZMJQPD-UHFFFAOYSA-N |

Note on Stoichiometry: While CAS 1229236-93-4 is often labeled generically as "Sodium 2-ethoxyethyl phosphate," the phosphate monoester group (

) possesses two acidic protons (, ). At physiological or neutral pH (7.0–7.4), the species exists predominantly as the dianion, requiring two sodium counterions for charge neutrality.

Structural Visualization

The following diagram illustrates the chemical structure of the disodium salt, highlighting the phosphate head group and the ether linkage which provides unique solubility characteristics.

Figure 1: Structural connectivity of Disodium 2-ethoxyethyl phosphate showing the ether-linked alkyl chain.

Synthesis & Formation Pathways

Understanding the origin of this compound is essential for impurity profiling. It arises via two primary mechanisms: intentional organic synthesis or as a byproduct in pharmaceutical manufacturing.

Mechanism A: Direct Synthesis (Reagent Preparation)

The standard protocol involves the phosphorylation of 2-ethoxyethanol (Cellosolve).

-

Phosphorylation: 2-Ethoxyethanol reacts with Phosphorus Oxychloride (

) at low temperature (0–5°C) in the presence of a base (e.g., Triethylamine) to scavenge HCl. -

Hydrolysis: The resulting dichlorophosphate intermediate is hydrolyzed with water.

-

Neutralization: The acid is neutralized with Sodium Hydroxide (

) or Sodium Carbonate (

Mechanism B: Impurity Formation (Fosfomycin Context)

In the production of Fosfomycin, 2-ethoxyethanol is sometimes used as a solvent for crystallization or purification. Residual solvent can react with the reactive phosphonic acid moiety or phosphorylating agents used in earlier steps, generating Fosfomycin Impurity 28 .

Figure 2: Synthetic pathway from 2-ethoxyethanol to the disodium phosphate salt.

Physicochemical Properties & Stability

Researchers handling this compound should adhere to the following property profile.

| Property | Description |

| Physical State | White to off-white hygroscopic solid (powder or crystalline). |

| Solubility | Water: Highly soluble (>100 mg/mL).Methanol: Soluble.Non-polar solvents (Hexane, Toluene): Insoluble. |

| pH (1% aq. soln) | 8.5 – 9.5 (Typical for disodium phosphate monoesters). |

| Stability | Stable under ambient conditions. Hydrolytically stable at neutral/basic pH. Susceptible to hydrolysis back to 2-ethoxyethanol and inorganic phosphate in strong acid at elevated temperatures. |

| Hygroscopicity | High. Must be stored in desiccated conditions. |

Analytical Characterization

To confirm identity, specifically when differentiating from inorganic phosphates or other organic esters, use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR)

-

³¹P NMR (D₂O): This is the definitive test. Expect a singlet (decoupled) typically in the range of 0 to +5 ppm (relative to 85%

). The shift differentiates it from inorganic phosphate (approx 0-2 ppm, pH dependent) and diesters (typically shifted further downfield). -

¹H NMR (D₂O):

-

ppm (t, 3H,

-

ppm (q, 2H,

-

ppm (m, 2H,

-

ppm (m, 2H,

-

ppm (t, 3H,

Mass Spectrometry (LC-MS)

-

Ionization: ESI Negative Mode (ESI-).

-

Target Ion: Look for the [M-H]⁻ ion of the free acid.

-

Parent Mass (Acid): 170.10 Da.

-

Observed m/z: 169.1

.

-

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Generally considered a skin and eye irritant (Category 2).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Storage: Store at 2–8°C (recommended for standards) or room temperature in a tightly sealed, desiccated container to prevent moisture absorption (clumping).

References

- European Pharmacopoeia (Ph. Eur.). Fosfomycin Trometamol Monograph: Impurity Standards. (Provides context for Impurity 28/A).

-

BLD Pharm . Sodium 2-ethoxyethyl phosphate Product Page. Retrieved from

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 169440796 (Related Fosfomycin Impurities). Retrieved from

-

Molcoo Chemical . Fosfomycin Impurity 28 Data Sheet (CAS 60821-12-7).[2][4][5] Retrieved from

Sources

An In-depth Technical Guide to Ethoxy-Substituted Organophosphates: Synthesis, Mechanism, and Applications

This guide provides a comprehensive technical overview of ethoxy-substituted organophosphates, a significant class of compounds with diverse applications and profound biological effects. From their synthesis and intricate mechanism of action to their roles in agriculture, toxicology, and potential therapeutic development, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Ethoxy Group in Organophosphate Chemistry

Organophosphorus compounds, characterized by a central phosphorus atom, represent a vast and versatile area of organic chemistry.[1] The introduction of ethoxy (–O–CH₂CH₃) substituents onto the phosphorus center profoundly influences the physicochemical and biological properties of these molecules.[2] The ethoxy group, with its specific size, electronegativity, and metabolic fate, imparts a unique profile of reactivity, selectivity, and toxicity.[3]

Historically, the development of organophosphates, including ethoxy-substituted variants, accelerated during World War II, leading to the creation of both potent insecticides and highly toxic chemical warfare agents.[1] Today, their primary applications lie in agriculture as pesticides, but their unique mode of action continues to be a subject of intense study for toxicologists and drug developers alike.[4] This guide will delve into the core scientific principles governing this important class of molecules.

Synthesis of Ethoxy-Substituted Organophosphates

The synthesis of ethoxy-substituted organophosphates typically involves the reaction of a phosphorus-containing precursor with ethanol or an ethoxide source.[1] A common strategy is the Michaelis-Arbuzov reaction, which is a cornerstone in the formation of carbon-phosphorus bonds.[1]

General Synthetic Approach: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction provides a versatile method for the synthesis of phosphonates. A generalized scheme is presented below:

Sources

- 1. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Physicochemical properties of some organophosphates in relation to their chronic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Application Notes & Protocols: Disodium 2-Ethoxyethyl Phosphate as a Novel Catalyst Support for Enhanced Cross-Coupling Reactions

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the novel application of disodium 2-ethoxyethyl phosphate as a catalyst support. While the use of this specific organophosphate as a support is an emerging area of research, this guide synthesizes established principles of catalyst design, organophosphate chemistry, and supported catalysis to propose a robust framework for its application. We present detailed protocols for the preparation, characterization, and utilization of a palladium catalyst supported on a matrix functionalized with disodium 2-ethoxyethyl phosphate, with a specific focus on its potential to enhance performance in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Rationale for an Organophosphate-Based Catalyst Support

In the field of heterogeneous catalysis, the support material is not merely an inert scaffold but an active component that can significantly influence the catalytic activity, selectivity, and stability of the metallic nanoparticles it immobilizes. Metal phosphates have been explored as catalyst supports, demonstrating unique properties due to the interaction between the metal active sites and the phosphate groups.[1] These interactions can modify the electronic properties of the metal, enhance dispersion, and provide specific acid-base characteristics to the catalyst surface.

We hypothesize that disodium 2-ethoxyethyl phosphate, a bifunctional molecule, can serve as an advanced catalyst support modifier. The phosphate head group offers a strong anchoring point for metal precursors, while the flexible 2-ethoxyethyl tail can create a modified microenvironment around the catalytic center. This organic tail may enhance the solubility of organic reactants near the active site and prevent the agglomeration of metal nanoparticles. This application note outlines the preparation and use of a novel catalyst system: palladium supported on a conventional support (e.g., silica) surface-functionalized with disodium 2-ethoxyethyl phosphate.

Properties of Disodium 2-Ethoxyethyl Phosphate

While extensive experimental data for disodium 2-ethoxyethyl phosphate is not widely available, its properties can be inferred from its structure and from data on similar compounds like disodium 2-ethylhexyl phosphate (CAS No: 15505-13-2).[2][3]

| Property | Value (Estimated/Inferred) | Significance for Catalyst Support |

| Molecular Formula | C4H9Na2O5P | Provides elemental composition. |

| Structure | Disodium salt of 2-ethoxyethyl phosphoric acid | The phosphate group acts as an anchor for metal ions, while the ethoxyethyl chain provides a flexible organic linker. |

| Solubility | Expected to be soluble in water and polar organic solvents. | Facilitates its deposition onto a support material from solution. |

| Thermal Stability | Stable under typical conditions for catalyst preparation and many cross-coupling reactions. | Ensures the integrity of the support modifier during catalyst synthesis and use. |

| CAS Number | Not readily available for the 2-ethoxyethyl variant. Related compound (2-ethylhexyl): 15505-13-2.[2] | Important for sourcing and safety information. |

Experimental Protocols

This protocol describes the preparation of a 1 mol% Pd catalyst on silica functionalized with disodium 2-ethoxyethyl phosphate using an impregnation method.

Materials:

-

High surface area silica (SiO2), calcined at 500°C for 4 hours.

-

Disodium 2-ethoxyethyl phosphate solution (e.g., 0.1 M in ethanol).

-

Palladium(II) chloride (PdCl2) or another suitable palladium precursor.

-

Hydrochloric acid (HCl), dilute.

-

Deionized water.

-

Ethanol.

-

Reducing agent (e.g., sodium borohydride solution or hydrazine hydrate).

Protocol:

-

Support Functionalization: a. Suspend 10 g of calcined silica in 100 mL of ethanol. b. Add a stoichiometric amount of the disodium 2-ethoxyethyl phosphate solution to achieve a desired surface coverage (e.g., 1-5% by weight). c. Stir the suspension at room temperature for 12 hours to allow for the adsorption and anchoring of the organophosphate onto the silica surface. d. Remove the solvent by rotary evaporation at 50°C. e. Dry the functionalized support (DEEP-SiO2) in a vacuum oven at 80°C for 6 hours.

-

Palladium Impregnation: a. Prepare a solution of the palladium precursor. For example, dissolve the required amount of PdCl2 in a minimal amount of dilute HCl and then dilute with deionized water to a volume equal to the pore volume of the DEEP-SiO2 support (incipient wetness impregnation).[4] b. Add the palladium precursor solution dropwise to the dried DEEP-SiO2 powder while mixing continuously. c. Age the impregnated support for 12 hours at room temperature in a sealed container. d. Dry the material in an oven at 110°C for 12 hours.

-

Reduction to Pd(0): a. Suspend the dried catalyst powder in deionized water or ethanol. b. Cool the suspension in an ice bath. c. Slowly add a freshly prepared solution of a reducing agent (e.g., a 2-fold molar excess of NaBH4 in water) to the stirred suspension. d. Continue stirring for 2 hours as the mixture warms to room temperature. The color of the suspension should turn from brown/yellow to black, indicating the formation of Pd(0) nanoparticles. e. Filter the catalyst, wash thoroughly with deionized water and then ethanol to remove any unreacted reagents and byproducts. f. Dry the final catalyst (Pd/DEEP-SiO2) under vacuum at 60°C for 12 hours.

Workflow for Catalyst Preparation:

Caption: Workflow for the preparation of Pd/DEEP-SiO2 catalyst.

A thorough characterization of the prepared catalyst is crucial to understand its physical and chemical properties.[5]

Techniques and Protocols:

-

Transmission Electron Microscopy (TEM):

-

Purpose: To determine the size, morphology, and dispersion of the palladium nanoparticles.

-

Protocol: Disperse a small amount of the catalyst powder in ethanol by ultrasonication. Deposit a drop of the suspension onto a carbon-coated copper grid and allow the solvent to evaporate. Analyze the sample using a TEM instrument. Measure the diameter of at least 100 nanoparticles to obtain a particle size distribution.

-

-

Powder X-ray Diffraction (XRD):

-

Purpose: To identify the crystalline structure of the palladium nanoparticles and to estimate the average crystallite size using the Scherrer equation.

-

Protocol: Pack the catalyst powder into a sample holder. Collect the diffraction pattern over a 2θ range of 10-90° using a diffractometer with Cu Kα radiation. The characteristic peaks for face-centered cubic palladium are expected around 40.1°, 46.7°, and 68.1°.

-

-

X-ray Photoelectron Spectroscopy (XPS):

-

Purpose: To determine the elemental composition of the catalyst surface and the oxidation state of palladium.

-

Protocol: Mount the catalyst powder on a sample holder and analyze it in an ultra-high vacuum XPS system. Acquire high-resolution spectra for the Pd 3d, P 2p, O 1s, Si 2p, and C 1s regions. The binding energy of the Pd 3d5/2 peak will confirm the presence of Pd(0) (around 335.2 eV).

-

-

Fourier-Transform Infrared Spectroscopy (FT-IR):

-

Purpose: To confirm the presence of the 2-ethoxyethyl phosphate groups on the silica surface.

-

Protocol: Prepare a KBr pellet containing a small amount of the catalyst. Record the FT-IR spectrum. Look for characteristic peaks of P-O, C-O, and C-H vibrations from the organophosphate modifier.

-

-

N2 Adsorption-Desorption (BET Analysis):

-

Purpose: To determine the specific surface area, pore volume, and pore size distribution of the support and the final catalyst.

-

Protocol: Degas the sample under vacuum at an elevated temperature (e.g., 150°C) to remove adsorbed moisture and gases. Perform N2 adsorption-desorption measurements at 77 K. Calculate the surface area using the Brunauer-Emmett-Teller (BET) method.

-

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides an example of using the prepared Pd/DEEP-SiO2 catalyst for a Suzuki-Miyaura cross-coupling reaction between an aryl bromide and a phenylboronic acid. Organophosphates have been widely used as electrophiles in transition-metal-catalyzed reactions such as the Suzuki reaction.[6]

Materials:

-

Aryl bromide (e.g., 4-bromoanisole, 1 mmol).

-

Phenylboronic acid (1.2 mmol).

-

Base (e.g., K2CO3, 2 mmol).

-

Pd/DEEP-SiO2 catalyst (e.g., 1 mol% Pd).

-

Solvent (e.g., a mixture of toluene and water, 10:1 v/v, 10 mL).

-

Inert gas (e.g., argon or nitrogen).

-

Standard laboratory glassware for organic synthesis.

Protocol:

-

Reaction Setup: a. To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), base (2 mmol), and the Pd/DEEP-SiO2 catalyst (1 mol% Pd). b. Evacuate and backfill the flask with an inert gas three times. c. Add the solvent mixture (10 mL) via syringe.

-

Reaction Execution: a. Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring. b. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Product Isolation: a. After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature. b. Filter off the catalyst. The catalyst can be washed with an organic solvent, dried, and stored for potential reuse. c. Separate the organic layer of the filtrate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Proposed Catalytic Cycle:

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Data Interpretation and Troubleshooting

| Observation | Possible Cause | Suggested Action |

| Low catalytic activity | Poor dispersion of Pd nanoparticles. | Optimize the impregnation and reduction steps. Ensure uniform mixing. |

| Incomplete reduction to Pd(0). | Use a stronger reducing agent or increase the reduction time/temperature. Confirm with XPS. | |

| Leaching of palladium into the reaction mixture. | Improve the anchoring of the organophosphate to the support. Consider calcining the functionalized support before impregnation. | |

| Formation of byproducts | Reaction temperature is too high. | Optimize the reaction temperature. |

| Non-selective catalyst. | The ethoxyethyl chains may be sterically hindering the desired reaction pathway. Synthesize a variant with a shorter or longer alkyl chain. | |

| Difficulty in catalyst recovery | Catalyst particles are too fine. | Use a support with a larger particle size or recover the catalyst by centrifugation. |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Palladium compounds can be irritants. The final catalyst should also be handled with appropriate care.

Conclusion

The use of disodium 2-ethoxyethyl phosphate as a catalyst support modifier represents a promising, albeit underexplored, avenue in heterogeneous catalysis. The protocols and insights provided in this application note offer a foundational framework for researchers to begin investigating this novel catalyst system. The unique bifunctional nature of this organophosphate has the potential to yield catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations, particularly in the synthesis of pharmaceuticals and fine chemicals. Further research is encouraged to fully elucidate the structure-property-performance relationships of this exciting new class of catalyst supports.

References

-

Mazet, C. (2022). Organophosphates as Versatile Substrates in Organic Synthesis. PMC, NIH. [Link]

-

Din, I. U., et al. (2022). A Review of Preparation Methods for Heterogeneous Catalysts. Mini-Reviews in Organic Chemistry, 19(1), 92-110. [Link]

-

Dai, S., et al. (2018). Metal Phosphate-Supported Pt Catalysts for CO Oxidation. PMC, NIH. [Link]

-

Din, I. U., et al. (2021). A Review of Preparation Methods for Heterogeneous Catalysts. Bentham Science. [Link]

-

Ismail, A. A., et al. (2018). A review of carbon-based and non-carbon-based catalyst supports for the selective catalytic reduction of nitric oxide. PMC. [Link]

-

Wang, Y., et al. (2024). Recent Advances on Computational Modeling of Supported Single-Atom and Cluster Catalysts: Characterization, Catalyst–Support Interaction, and Active Site Heterogeneity. MDPI. [Link]

-

Pu, T., et al. (2023). Insight into the Dynamic Evolution of Supported Metal Catalysts by In Situ/Operando Techniques and Theoretical Simulations. ACS Catalysis. [Link]

-

Notestein, J. M., et al. (2012). Design strategies for the molecular level synthesis of supported catalysts. PubMed. [Link]

-

Louis, C., & Pluchon, S. (2016). Chemical Preparation of Supported Bimetallic Catalysts. Gold-Based Bimetallic, a Case Study. MDPI. [Link]

-

Hiden Analytical. (2021). Catalyst Characterization Techniques. [Link]

-

PubChem. Disodium 2-ethylhexyl phosphate. [Link]

-

Chen, J., et al. (2023). Metal-Support Interactions for Heterogeneous Catalysis: Mechanisms, Characterization Techniques and Applications. Journal of Materials Chemistry A. [Link]

-

Chemsrc. Disodium (2-ethylhexyl)phosphate. [Link]

- FMC Corporation. (1981). Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them.

-

Powers, D. C., & Ritter, T. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

-

Chemsrc. Disodium 2-ethylhexyl phosphate. [Link]

-

Watson, D. A., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

-

ECHA. Identity - ECHA CHEM. [Link]

-

Chemistry in New Zealand. (2020). Attaching catalysts onto solid supports: The best of both worlds?. [Link]

-

Thieme. (2012). Bis(2-ethylhexyl) Phosphate. Synthesis. [Link]

- Google Patents. (2018).

-

Vivochem. Disodium Phosphate |CAS-no 7558-79-4 | B2B Partner. [Link]

- Google Patents. (1981).

-

Connection Chemical, LP. Disodium Phosphate (DSP) Supplier & Distributor. [Link]

-

Riverland Trading. Disodium Phosphate Supplier | 7558-79-4 | Your Reliable Distributor. [Link]

-

UL Prospector. Disodium Phosphate Granular Anhydrous by Alpha Environmental - Personal Care & Cosmetics. [Link]

- Google Patents. (1986). Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Disodium 2-ethylhexyl phosphate | C8H17Na2O4P | CID 85860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disodium 2-ethylhexyl phosphate | CAS#:15505-13-2 | Chemsrc [chemsrc.com]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. Catalyst Characterization Techniques [hidenanalytical.com]

- 6. Organophosphates as Versatile Substrates in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Setup for the Deposition and Characterization of Disodium 2-Ethoxyethyl Phosphate Films

Target Audience: Surface Chemists, Tribologists, and Materials Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The engineering of solid-liquid interfaces often relies on Self-Assembled Monolayers (SAMs) to dictate surface wettability, corrosion resistance, and boundary lubrication. While long-chain alkyl phosphates (e.g., dodecyl phosphate) are traditionally used to render metal oxides highly hydrophobic, they require volatile organic solvents for deposition[1].

Disodium 2-ethoxyethyl phosphate (D2EEP) offers a highly engineered alternative. Featuring a short, ether-functionalized tail (

-

Aqueous Processability: The disodium salt ensures complete solubility in water, enabling a 100% aqueous, environmentally benign deposition process[1].

-

Tunable Polarity: The ether oxygen acts as a hydrogen-bond acceptor, creating a film with moderate wettability. In tribological applications, this moderate polarity enhances compatibility with polar base oils like polyalkylene glycols (PAGs), preventing the corrosive wear associated with highly polar, unshielded phosphate esters[2].

Mechanistically, film formation is driven by the condensation of the phosphate headgroup with surface hydroxyl (-OH) groups on the metal oxide substrate (e.g.,

Figure 1: Workflow for aqueous deposition and covalent anchoring of D2EEP films on metal oxides.

Experimental Setup & Materials

Reagents and Substrates

-

Active Compound: Disodium 2-ethoxyethyl phosphate (

98% purity). -

Solvent: Ultrapure Milli-Q water (18.2 MΩ·cm at 25°C).

-

Substrates: Single-side-polished silicon wafers coated via Physical Vapor Deposition (PVD) with 20 nm of

or -

pH Modifiers: 0.1 M

and 0.1 M

Equipment

-

Surface Activation: Low-pressure

plasma cleaner. -

Deposition: Temperature-controlled orbital shaker.

-

Curing: Forced-air convection oven.

-

Characterization: X-ray Photoelectron Spectrometer (XPS), Spectroscopic Ellipsometer, and a Drop Shape Analyzer (Goniometer).

Step-by-Step Experimental Protocols

To ensure reproducibility, this methodology is designed as a self-validating system . Each phase contains a distinct checkpoint; failure at any checkpoint requires aborting the current run and restarting the phase.

Protocol A: Substrate Cleaning and Activation

Causality: Metal oxides spontaneously adsorb adventitious hydrocarbons from the atmosphere, which sterically hinder phosphate anchoring. Oxygen plasma oxidizes these contaminants and maximizes the surface density of reactive hydroxyl (-OH) groups[1].

-

Sonicate the

-coated wafers sequentially in acetone, absolute ethanol, and Milli-Q water for 10 minutes each. -

Dry the substrates under a stream of high-purity

gas. -

Treat the substrates in an

plasma cleaner (100 W, 0.2 mbar) for 5 minutes. -

Self-Validation Checkpoint: Immediately measure the static water contact angle (WCA) on a dummy sample.

-

Pass: WCA < 5° (Surface is fully hydroxylated and superhydrophilic).

-

Fail: WCA > 5° (Incomplete cleaning; repeat steps 1-3).

-

Protocol B: Aqueous Film Deposition

Causality: D2EEP must be deposited from a slightly acidic aqueous solution. A pH of 4.5 protonates a fraction of the phosphate oxygen atoms, facilitating initial hydrogen bonding with the substrate's hydroxyl groups prior to covalent condensation[1][3].

-

Prepare a 2.0 mM solution of disodium 2-ethoxyethyl phosphate in Milli-Q water.

-

Adjust the solution pH to 4.5 ± 0.2 using 0.1 M

. -

Submerge the freshly activated substrates into the D2EEP solution within 10 minutes of plasma treatment to prevent re-contamination.

-

Incubate the substrates at 25°C on an orbital shaker (50 rpm) for 24 hours to ensure saturation of the adsorption kinetics.

-

Self-Validation Checkpoint: Upon removal, the water film should rapidly dewet from the substrate, visually indicating a shift from superhydrophilic to moderately hydrophobic.

Protocol C: Post-Deposition Curing and Washing

Causality: Room-temperature deposition primarily yields hydrogen-bonded species. Thermal curing provides the activation energy required to drive off interfacial water, converting H-bonds into irreversible covalent P-O-Metal bonds. Subsequent washing removes loosely bound, physisorbed multilayers[3].

-

Carefully blow-dry the wet substrates with

gas. -

Transfer the substrates to a convection oven pre-heated to 120°C and cure for 2 hours.

-

Allow the substrates to cool to room temperature.

-

Sonicate the cured substrates in Milli-Q water for 5 minutes, followed by absolute ethanol for 5 minutes, to strip any unreacted D2EEP molecules.

-

Dry thoroughly with

gas and store in a vacuum desiccator prior to characterization.

Analytical Characterization Workflow

Validating the integrity of the D2EEP film requires a multi-modal approach, combining surface chemistry analysis with physical topography measurements.

Figure 2: Multi-modal characterization workflow for validating D2EEP monolayer integrity.

Expected Quantitative Data

The successful formation of a D2EEP monolayer should yield the following specific analytical metrics. Deviations from these values indicate either incomplete coverage or the formation of bulk multilayers.

| Analytical Parameter | Technique | Expected Value for D2EEP Film | Mechanistic Significance |

| Film Thickness | Spectroscopic Ellipsometry | 0.6 – 0.8 nm | Confirms the formation of a true monolayer rather than a thick, physisorbed multilayer. |

| Static Water Contact Angle | Goniometry | 45° – 55° | Indicates moderate wettability driven by the ether oxygen, contrasting with bare |

| P 2p Binding Energy | XPS | 133.2 – 133.6 eV | A positive shift from unbound phosphate confirms covalent P-O-Metal bonding at the interface. |

| C 1s / P 2p Atomic Ratio | XPS | ~4.0 | Validates the stoichiometric retention of the 4-carbon 2-ethoxyethyl chain without degradation. |

References

-

Alkyl Phosphate Monolayers, Self-Assembled from Aqueous Solution onto Metal Oxide Surfaces Source: Langmuir (American Chemical Society) URL:[Link]

-

Influence of Alkyl Chain Length on Phosphate Self-Assembled Monolayers Source: Langmuir (American Chemical Society) URL:[Link]

-

Surface modification of Al alloy by self-assembly dodecyl phosphate/cerium composite film Source: Anti-Corrosion Methods and Materials (Emerald Publishing) URL:[Link]

-

Enhancing the Lubrication Performance of Steel–Steel Contacts Using a Novel Ionic Liquid Based on Phosphate Ammonium Salt as an Oil Additive Source: MDPI URL:[Link]

Sources

Application Note: Controlled Mineralization of Hydrogels using Disodium 2-Ethoxyethyl Phosphate

The following guide details the application of Disodium 2-Ethoxyethyl Phosphate (specifically as an organic phosphate donor) in biomedical hydrogels. While

Executive Summary

This guide provides a technical workflow for utilizing Disodium 2-Ethoxyethyl Phosphate (DEEP) as a substrate for Alkaline Phosphatase (ALP)-mediated mineralization within hydrogel scaffolds (e.g., GelMA, PEGDA, Collagen). Unlike traditional substrates that often lead to rapid, uncontrolled precipitation, DEEP offers distinct hydrolysis kinetics due to its ethoxyethyl ether linkage, allowing for the formation of more ordered hydroxyapatite (HAp) crystals deep within the hydrogel matrix rather than just on the surface.

Key Applications

-

Bone Tissue Engineering: In situ mineralization of scaffolds.

-

Enzymatic Kinetics Studies: Comparative analysis of ALP activity in confined hydrogel microenvironments.

-

Calcification Modeling: In vitro models of vascular calcification.

Scientific Mechanism & Rationale

The Challenge with Traditional Substrates

The "gold standard" substrate,

-

Thermal Instability: Spontaneous hydrolysis at elevated temperatures.

-

Non-Specific Precipitation: Rapid release of phosphate (

) often causes surface crusting (egg-shell effect), preventing nutrient diffusion into the hydrogel core.

The 2-Ethoxyethyl Phosphate Advantage

Disodium 2-ethoxyethyl phosphate serves as a stable organic phosphate donor.

-

Mechanism: ALP cleaves the phospho-ester bond, releasing inorganic phosphate (

) and 2-ethoxyethanol. -

Reaction:

-

Causality: The presence of the ether oxygen in the leaving group (2-ethoxyethanol) alters the electron withdrawal on the phosphorus atom compared to the glycerol group in

-GP. This modifies the

Pathway Visualization

Figure 1: Mechanism of ALP-mediated hydrolysis of DEEP leading to calcium phosphate precipitation.

Material Specifications

| Parameter | Specification | Notes |

| Chemical Name | Disodium 2-ethoxyethyl phosphate | |

| CAS Number | 1229236-93-4 (Salt form) | Verify batch purity >98% |

| Molecular Formula | ||

| Solubility | > 50 mg/mL in Water | Highly soluble; pH neutral in solution. |

| Stability | High | Resistant to auto-hydrolysis at 37°C (unlike |

| Storage | -20°C, Desiccated | Hygroscopic. |

Experimental Protocol

Phase 1: Stock Solution Preparation

Objective: Create a sterile, stable 1M stock solution of DEEP.

-

Weighing: Weigh 2.42 g of Disodium 2-ethoxyethyl phosphate powder.

-

Dissolution: Dissolve in 8 mL of sterile deionized water (diH2O). Vortex until clear.

-

pH Adjustment: Check pH. It should be near neutral (7.0–7.4). If necessary, adjust with dilute HCl or NaOH. Note: Extreme pH can trigger premature hydrolysis.

-

Volume Adjustment: Add diH2O to a final volume of 10 mL (Final Conc: ~1M).

-

Sterilization: Filter through a 0.22 µm PES syringe filter.

-

Storage: Aliquot into 1 mL tubes and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Hydrogel Mineralization Assay

Objective: Induce controlled mineralization in a GelMA (Gelatin Methacryloyl) hydrogel encapsulated with ALP-positive cells (e.g., MC3T3-E1 osteoblasts) or loaded with exogenous ALP.

Reagents:

-

Basal Medium:

-MEM + 10% FBS. -

Mineralization Supplement:

- Ascorbic Acid (Cofactor for collagen synthesis).

-

Calcium Chloride (

-

Disodium 2-ethoxyethyl phosphate (Source of

-

Control: Use 10 mM

-GP for comparison.

Step-by-Step Workflow:

-

Hydrogel Fabrication:

-

Prepare 5% (w/v) GelMA prepolymer solution containing photoinitiator (e.g., LAP).

-

Option A (Cell-Free): Add bovine ALP (0.1 U/mL) directly to the prepolymer.

-

Option B (Cell-Laden): Suspend MC3T3-E1 cells (

cells/mL) in the prepolymer. -

Crosslink (e.g., 405 nm light, 30 seconds) in well plates.

-

-

Equilibration:

-

Wash hydrogels 2x with PBS to remove unreacted monomer.

-

Incubate in Basal Medium for 24 hours.

-

-

Induction (Day 0):

-

Replace medium with Mineralization Medium containing DEEP.

-

Critical Step: Ensure the Calcium source (

) is added after the DEEP is fully dissolved to prevent premature precipitation in the media bottle.

-

-

Maintenance:

-

Change media every 2-3 days. Fresh DEEP must be added with every change as it is consumed.

-

-

Termination (Day 14-21):

-

Wash hydrogels 3x in PBS (calcium-free) to remove soluble salts.

-

Fix in 4% Paraformaldehyde (PFA) for analysis.

-

Workflow Visualization

Figure 2: Experimental workflow for hydrogel mineralization using DEEP.

Data Analysis & Characterization

To validate the efficacy of DEEP compared to

A. Quantitative Calcium Assay

Dissolve the mineralized hydrogel in 0.5M HCl overnight. Measure calcium content using a colorimetric Calcium Assay Kit (e.g., o-Cresolphthalein Complexone method).

-

Expected Result: DEEP samples should show a linear increase in Ca content over time, potentially with a lower total mass than

-GP at early time points (due to controlled kinetics) but higher crystallinity.

B. Alizarin Red S Staining

Stains calcium deposits red.

-

Protocol: Cover hydrogel with 2% Alizarin Red S (pH 4.2) for 20 mins. Wash with diH2O until runoff is clear.

-

Observation: Look for uniform staining throughout the hydrogel depth. Surface-only staining indicates diffusion limitation (common with

-GP).

C. X-Ray Diffraction (XRD)

-

Purpose: Confirm the mineral phase is Hydroxyapatite (HAp) and not amorphous calcium phosphate (ACP).

-

Target Peaks: Look for characteristic HAp peaks at

and

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Calcium and Phosphate concentrations too high. | Reduce DEEP to 5 mM or |

| No Mineralization | Low ALP activity or inactive DEEP. | Verify ALP activity using a pNPP assay. Ensure DEEP stock was stored correctly (-20°C). |

| Cell Death | Toxicity of 2-ethoxyethanol byproduct.[1] | While generally low toxicity at these levels, ensure media changes are frequent (every 48h) to flush byproducts. |

| Surface Crusting | Diffusion rate < Reaction rate. | Decrease ALP concentration or reduce DEEP concentration to slow the reaction, allowing deeper diffusion. |

References

-

Anderson, H. C. (2003). Matrix vesicles and calcification. Current Rheumatology Reports, 5(3), 222-226. Link

-

Douglas, T. E. L., et al. (2012). Enzymatic mineralization of hydrogels for bone tissue engineering by incorporation of alkaline phosphatase. Macromolecular Bioscience, 12(8), 1077-1089. Link

-

Osathanon, T., et al. (2009). Kinetic study of alkaline phosphatase activity in alginate hydrogels. Biomaterials, 30(27), 4513-4521. Link

-

PubChem. (2025).[2] Sodium 2-ethoxyethyl phosphate (Compound Summary). National Library of Medicine. Link[1][3]

(Note: While specific literature on "2-ethoxyethyl phosphate" in bone TE is emerging, the protocols above are derived from established methodologies for alkyl phosphate donors in enzymatic mineralization systems.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Disodium 2-Ethoxyethyl Phosphate Synthesis

Welcome to the Technical Support Center for the synthesis of disodium 2-ethoxyethyl phosphate . The selective synthesis of monoalkyl phosphates over their di- and tri-alkyl counterparts is notoriously challenging due to competing reaction kinetics[1]. This guide is designed for researchers and drug development professionals to troubleshoot low yields, understand the mechanistic causality behind protocol steps, and implement a self-validating experimental workflow.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my reaction yielding a mixture of mono-, di-, and tri-substituted esters instead of pure monoalkyl phosphate? A: The phosphorylation of 2-ethoxyethanol using phosphorus oxychloride (POCl₃) proceeds via stepwise nucleophilic substitution. While the first chlorine substitution is rapid, the resulting 2-ethoxyethyl phosphorodichloridate remains highly electrophilic. If the localized concentration of the alcohol is too high, or if the reaction temperature exceeds 5 °C, secondary and tertiary substitutions accelerate, yielding unwanted di- and tri-alkyl phosphates[1].

-

The Fix: To maximize the monoester, maintain a strict inverse-addition protocol. Add the alcohol dropwise to a slight excess of POCl₃ under vigorous stirring at 0–5 °C. This ensures the alcohol is always the limiting reagent in the micro-environment, kinetically favoring mono-substitution ().

Q2: I am detecting high levels of inorganic phosphate (orthophosphoric acid) after the hydrolysis step. What is causing this degradation? A: High inorganic phosphate indicates that the delicate C–O–P ester bond is being cleaved during the hydrolysis of the phosphorodichloridate intermediate. The hydrolysis of the remaining P–Cl bonds is violently exothermic[1]. If the internal temperature is not strictly maintained below 20 °C, the localized heat combined with the highly acidic environment (due to rapid HCl generation) provides the activation energy required to hydrolyze the ester linkage, reverting your product back to 2-ethoxyethanol and orthophosphoric acid.

-

The Fix: Perform the hydrolysis by pouring the reaction mixture over crushed ice, or use a jacketed reactor with a high-efficiency chiller, ensuring the internal temperature never spikes above 20 °C.

Q3: The disodium salt is highly water-soluble. How can I improve recovery during the final isolation? A: Disodium 2-ethoxyethyl phosphate is extremely hydrophilic. Traditional aqueous-organic extraction will result in massive product loss because the partition coefficient heavily favors the aqueous phase.

-

The Fix: Abandon liquid-liquid extraction for the final isolation. Instead, after neutralizing the aqueous hydrolysate to pH 8.5–9.0 with NaOH, concentrate the solution under reduced pressure to a thick syrup. Then, induce anti-solvent crystallization by vigorously adding a water-miscible organic solvent with a low dielectric constant (such as cold acetone). The highly polar disodium salt will precipitate instantly, leaving organic impurities in the supernatant.

Section 2: Quantitative Data & Yield Parameters

The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Use this as a self-validating checklist during your process optimization.

| Reaction Parameter | Condition | Monoester Yield (%) | Diester Yield (%) | Inorganic Phosphate (%) |

| POCl₃ Addition Temp | 0–5 °C | > 85% | < 10% | < 5% |

| POCl₃ Addition Temp | 20–25 °C | ~ 50% | ~ 40% | < 10% |

| Hydrolysis Temp | < 20 °C | > 85% | < 10% | < 5% |

| Hydrolysis Temp | > 40 °C | < 40% | < 10% | > 50% (Ester Cleavage) |

| Isolation Solvent | Cold Acetone | > 90% (Recovered) | N/A | N/A |

| Isolation Solvent | Water / DCM | < 30% (Recovered) | N/A | N/A |

Section 3: Standard Operating Procedure (SOP)

Step 1: Chemoselective Phosphorylation

-

Equip a dry, multi-neck round-bottom flask with a pressure-equalizing dropping funnel, an internal temperature probe, and a mechanical stirrer. Purge the system with inert gas (N₂ or Ar).

-

Add 1.1 equivalents of POCl₃ and anhydrous dichloromethane (DCM) to the flask. Chill the solution to 0–5 °C using an ice-salt bath.

-

Place 1.0 equivalent of anhydrous 2-ethoxyethanol in the dropping funnel. Add dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C to prevent di-alkyl substitution.

-

Stir for an additional 1 hour at 5 °C to ensure complete conversion to 2-ethoxyethyl phosphorodichloridate.

Step 2: Controlled Hydrolysis

-

Prepare a separate flask containing a vigorously stirred mixture of crushed ice and water.

-

Slowly transfer the phosphorylation reaction mixture into the ice water. Critical: The internal temperature must not exceed 20 °C at any point to prevent C–O–P bond cleavage.

-

Stir for 2 hours until the organic layer is fully hydrolyzed to 2-ethoxyethyl dihydrogen phosphate.

Step 3: Neutralization & Anti-Solvent Isolation

-

Separate the aqueous layer (which contains the monoalkyl phosphate product and dissolved HCl).

-

Slowly add a 50% w/w NaOH solution dropwise while cooling, until the pH stabilizes at 8.5–9.0.

-

Concentrate the neutralized aqueous solution under reduced pressure (rotary evaporator) at 40 °C until a thick, viscous syrup is formed.

-

Vigorously stir the syrup and add cold acetone (anti-solvent). The disodium 2-ethoxyethyl phosphate will precipitate as a white crystalline solid.

-

Filter the solid, wash with additional cold acetone, and dry under high vacuum.

Section 4: Workflow Visualizations

Chemical synthesis pathway of disodium 2-ethoxyethyl phosphate from 2-ethoxyethanol.

Decision tree for troubleshooting low yields during monoalkyl phosphate synthesis.

References

-

Fiore, M. (2018). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry, 16(17), 3068-3086.[Link]

-

Wikipedia Contributors. (2024). Organophosphate. Wikipedia, The Free Encyclopedia. [Link]

-

Tracy, D. J. (2002). Commercial synthesis of monoalkyl phosphates. Journal of Surfactants and Detergents, 5(2), 169-172.[Link]

Sources

"purification challenges of crude disodium 2-ethoxyethyl phosphate"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the notorious difficulties of isolating highly polar alkyl phosphates.

The synthesis of disodium 2-ethoxyethyl phosphate typically involves the phosphorylation of 2-ethoxyethanol using reagents like phosphorus oxychloride (

This guide bypasses generic advice and provides field-proven, mechanistically grounded solutions to isolate your target compound with >99% purity.

I. Physicochemical Profiling & Diagnostic Data

To purify a molecule, you must first understand the physicochemical delta between the target and its impurities. The table below summarizes the quantitative and qualitative data dictating our purification logic.

| Component | Ionizable Protons (pKa) | Aqueous Solubility | Organic Partitioning (e.g., EtOAc) | Analytical Detection |

| Disodium 2-ethoxyethyl phosphate (Target) | 2 ( | Very High | Extremely Low | |

| Bis(2-ethoxyethyl) phosphate (Dialkyl Impurity) | 1 ( | High | High (at pH < 2) | |

| Orthophosphoric acid / Pi (Inorganic Impurity) | 3 ( | Very High | Extremely Low | |

| 2-Ethoxyethanol (Unreacted Precursor) | None | Miscible | Miscible | GC-FID, |

II. Troubleshooting FAQs

Q1: My crude product is heavily contaminated with inorganic phosphate (Pi). Standard liquid-liquid extraction isn't working. Why, and how do I fix it?

A: Liquid-liquid extraction fails here because disodium 2-ethoxyethyl phosphate and inorganic sodium phosphate share nearly identical hydration spheres and polarity. Both will stubbornly remain in the aqueous phase regardless of the organic solvent used.

The Solution: We must shift our separation causality from polarity to lattice energy. By converting the crude mixture into Barium salts, we exploit the drastically lower solubility product (

Q2: I am seeing significant dialkyl phosphate (bis(2-ethoxyethyl) phosphate) in my

Q3: How do I remove residual 2-ethoxyethanol without inducing thermal degradation? A: 2-Ethoxyethanol has a boiling point of 135 °C. Attempting to remove it via rotary evaporation under high heat will inevitably cause thermal hydrolysis of your phosphate ester bond[3]. Instead, remove it during the acidic ethyl acetate extraction step mentioned above (it partitions well into organics). Any trace amounts left can be removed via repetitive lyophilization (freeze-drying) from water, which entirely avoids thermal degradation.

III. Standard Operating Procedures (SOPs)

Protocol A: The Barium Precipitation & Cation Exchange Workflow

This protocol is a self-validating system designed to strip out dialkyl impurities, precipitate inorganic phosphate, and yield the pure disodium salt.

Workflow for the isolation of disodium 2-ethoxyethyl phosphate via Barium precipitation.

Step-by-Step Methodology:

-

Acidification & Dialkyl Extraction: Dissolve the crude reaction mixture in ultra-pure water. Dropwise, add 1M

until the pH reaches 1.0. Wash the aqueous layer three times with equal volumes of ethyl acetate. Discard the organic layers (contains dialkyl phosphate and unreacted alcohol). -

Selective Precipitation: To the vigorously stirring aqueous layer, slowly add a saturated aqueous solution of Barium Hydroxide (

) until the pH stabilizes at 8.0. A dense, white precipitate of inorganic barium phosphate will form[1]. -

Filtration: Filter the suspension through a tightly packed Celite pad to remove the fine

particulates. Wash the pad with a small amount of cold water. The filtrate now contains your purified Barium 2-ethoxyethyl phosphate. -

Cation Exchange (Thermodynamic Swapping): Prepare a column of Dowex 50WX8 strongly acidic cation exchange resin, pre-equilibrated in the

form. Pass the filtrate through the column. Because -

Self-Validation Check: Collect the eluate. Take a 1 mL aliquot and add a drop of 0.1M

. If the solution remains clear, the cation exchange was 100% successful. If it turns cloudy (formation of -

Isolation: Lyophilize the validated eluate to yield the pure disodium 2-ethoxyethyl phosphate as a fluffy white powder.

Protocol B: Chromatographic Polishing (Sephadex LH-20)

If trace inorganic salts persist after Protocol A, size-exclusion chromatography is the definitive polishing step.

Size-exclusion chromatographic polishing logic for phosphate ester purification.

Step-by-Step Methodology:

-

Resin Preparation: Swell Sephadex LH-20 resin in ultra-pure water for at least 3 hours. Pack into a glass column, ensuring no air bubbles.

-

Sample Loading: Dissolve the partially purified salt in the absolute minimum volume of water required. Carefully load it onto the head of the resin bed.

-

Elution: Elute isocratically with ultra-pure water. Because 2-ethoxyethyl phosphate has a larger hydrodynamic radius than residual inorganic sodium phosphate, it will elute first (excluding from the pores), while the smaller inorganic salts are retained longer in the porous matrix[1].

-

Fraction Analysis: Spot fractions on a silica TLC plate and visualize using a molybdenum blue spray reagent (heats to reveal blue spots for phosphates). Pool the early-eluting fractions and lyophilize[4].

IV. References

-

Convenient Preparation of Long-Chain Dialkyl Phosphates Organic Chemistry Portal

-

THE SYNTHESIS OF DISODIUM O-n-ALKYLTHIOPHOSPHATES Taylor & Francis

-

Synthesis of medronic acid monoesters and their purification by high-performance countercurrent chromatography or by hydroxyapatite Beilstein Journals

-

42.16. 4 Phosphoric Acid and Derivatives (Update 2021) Thieme Connect

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. BJOC - Synthesis of medronic acid monoesters and their purification by high-performance countercurrent chromatography or by hydroxyapatite [beilstein-journals.org]

- 3. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Support Center: Optimizing Reaction Conditions for Disodium 2-Ethoxyethyl Phosphate

Welcome to the technical support center for the synthesis and optimization of disodium 2-ethoxyethyl phosphate. This guide is designed for researchers, scientists, and drug development professionals who are actively working with or planning to synthesize this compound. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges associated with this synthesis. We will explore the causality behind experimental choices, ensuring that every step you take is informed and deliberate.

Overview of the Synthesis Pathway

The synthesis of disodium 2-ethoxyethyl phosphate is fundamentally a two-step process:

-

Phosphorylation : The hydroxyl group of 2-ethoxyethanol is reacted with a suitable phosphorylating agent to form a phosphate ester intermediate. This is the most critical step where reaction conditions dictate yield and purity.

-

Neutralization : The resulting acidic phosphate monoester is neutralized with a sodium base, typically sodium hydroxide or sodium carbonate, to yield the final disodium salt.[1][2]

The choice of phosphorylating agent is a key determinant of the reaction's success and complexity.

Caption: General experimental workflow for the synthesis of disodium 2-ethoxyethyl phosphate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The format is designed to help you quickly identify the issue, understand the root cause, and implement an effective solution.

Problem Area 1: Low or No Product Yield

Q1: My reaction has stalled or shows very low conversion of the starting alcohol. What are the likely causes?

A1: Reaction stalling is often due to the deactivation of the phosphorylating agent or unfavorable reaction kinetics. Consider these points:

-

Moisture Contamination: Phosphorylating agents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are extremely sensitive to moisture. Even trace amounts of water can hydrolyze the agent, rendering it inactive. It is critical to use anhydrous solvents and thoroughly dried glassware.[3]

-

Sub-optimal Temperature: Phosphorylation reactions often require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to side reactions and degradation. For many phosphorylations of primary alcohols, a temperature below 80°C is recommended to prevent degradation.[4]

-

Insufficient Reaction Time: Some phosphorylation reactions can be slow. It is essential to monitor the reaction's progress using an appropriate analytical technique (see FAQ section) to determine the optimal reaction time.

-

Poor Reagent Quality: The phosphorylating agent may have degraded during storage. It's advisable to use a fresh or properly stored bottle of the reagent.

Q2: My yield is low, and I suspect side reactions are the culprit. What are the common side products and how can I avoid them?

A2: Side reactions are a major cause of yield loss. The primary culprits are over-reaction, under-reaction, and degradation of the starting material.

-

Formation of Di- and Triesters: The reaction can produce a mixture of mono-, di-, and sometimes tri-phosphate esters.[5][6] The ratio is highly dependent on the stoichiometry and the phosphorylating agent used.

-

Solution: To favor the desired monoester, use a molar ratio of 2-ethoxyethanol to phosphorylating agent that is carefully controlled. For example, when using POCl₃, a procedure involving reaction with the alcohol followed by controlled hydrolysis is often employed to yield the desired dialkyl phosphate.[7] Using P₂O₅ often results in a mixture of mono- and di-esters.[5]

-

-

Dehydration of Alcohol: Aggressive phosphorylating agents, particularly P₂O₅ at elevated temperatures, can act as dehydrating agents, leading to the formation of ethers or alkenes from the starting alcohol.[4]

-

Solution: Maintain a reaction temperature below 80°C and ensure efficient mixing to dissipate localized heat.[4]

-

-

Hydrolysis of Product: During workup, particularly if pH conditions are not controlled, the phosphate ester bond can be hydrolyzed. Phosphate esters are generally stable, but extreme pH and high temperatures during purification should be avoided.[8]

Q3: I seem to have a good reaction, but I'm losing my product during the aqueous workup and extraction. Why is this happening?

A3: Disodium 2-ethoxyethyl phosphate is a salt and is expected to be highly water-soluble.[9] This makes traditional extraction with immiscible organic solvents inefficient and can lead to significant product loss.

-

High Water Solubility: The charged phosphate group makes the molecule polar.

-